1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-13-4-5-14(18)11-16(13)19-6-8-20(9-7-19)17(21)12-15-3-2-10-22-15/h2-5,10-11H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFZMYSEOZZMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 5-Chloro-2-methylphenyl Group: The piperazine ring is then reacted with 5-chloro-2-methylphenyl halide in the presence of a base to form the substituted piperazine.
Attachment of the Thienyl Group: The final step involves the reaction of the substituted piperazine with 2-thienyl ethanone under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and thienyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted thienyl or phenyl derivatives.
Scientific Research Applications
1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one involves its interaction with specific molecular targets. These may include:
Receptor Binding: The compound may bind to specific receptors, altering their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound could modulate signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents on the piperazine ring and the ethanone moiety, impacting physicochemical properties and bioactivity. Key comparisons include:
Table 1: Structural and Functional Comparisons
Pharmacological Implications
- Receptor Binding : The 2-thienyl group in the target compound may enhance π-π stacking interactions with aromatic residues in receptor pockets compared to phenyl or chloro substituents (e.g., in ’s phenyl analog) .
- Selectivity : The 5-chloro-2-methylphenyl group on the piperazine ring (shared with ’s benzoyl analog) likely improves selectivity for serotonin or dopamine receptors, as chloro-substituted aryl groups are common in antipsychotics .
- Metabolic Stability : Thiazole-containing analogs () may exhibit improved metabolic stability over thienyl derivatives due to reduced oxidative susceptibility .
Physicochemical Properties
- Solubility : Bulky substituents (e.g., dimethoxy-methylphenyl in ) may reduce aqueous solubility, whereas the thienyl group in the target compound balances lipophilicity and solubility .
Biological Activity
The compound 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H22ClN3O2S
- Molecular Weight : 415.94 g/mol
- IUPAC Name : 1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one
- Canonical SMILES : CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C#N
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative effects, particularly against androgen receptor (AR) positive prostate cancer cell lines. A study identified it as a novel antagonist of the AR, demonstrating the ability to inhibit androgen-regulated transcriptional activity in LNCaP cells, a commonly used prostate cancer cell line .
The compound functions by binding to the ligand-binding domain of the AR, inducing an antagonistic conformation that disrupts normal receptor signaling. This mechanism is particularly relevant in contexts where prostate tumors develop resistance to existing AR antagonists. The presence of the chloro and thienyl groups enhances its binding affinity and specificity for the AR .
Study on Antimicrobial Activity
In vitro studies have demonstrated that various piperazine derivatives, including this compound, exhibit antimicrobial properties. The biological activity was assessed against a range of bacterial strains, with findings indicating effective inhibition against Gram-positive and Gram-negative bacteria. For instance, compounds similar in structure showed minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table of Biological Activity Findings
Q & A
Q. What are the standard synthetic routes for 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A common approach includes:
Piperazine Functionalization : Reacting 5-chloro-2-methylphenylpiperazine with chloroacetyl chloride in dichloromethane under reflux (40–50°C) to form the intermediate chloroethanone derivative .
Thiophene Coupling : Introducing the 2-thienyl group via Friedel-Crafts acylation using AlCl₃ as a catalyst in anhydrous conditions .
Key Considerations :
Q. How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer:
Q. What are the recommended analytical techniques for quantifying this compound in mixtures?
Methodological Answer:
- HPLC : Reverse-phase C18 column, mobile phase of acetonitrile/water (70:30), UV detection at 254 nm. Retention time: ~8.2 minutes .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 373.1 (calculated: 373.08) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to neurological targets?
Methodological Answer:
- Molecular Docking : Use the InChI string (e.g.,
InChI=1S/C18H22N2O5S/...) to model interactions with serotonin receptors (5-HT₁A). Software like AutoDock Vina evaluates binding poses and ΔG values . - MD Simulations : AMBER or GROMACS simulate ligand-receptor stability over 100 ns, analyzing RMSD (<2 Å indicates stable binding) .
Example Finding : The thienyl group forms π-π stacking with Phe361 in 5-HT₁A, while the chloro-methylphenyl moiety occupies a hydrophobic pocket .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Methodological Answer:
- SAR Studies :
- Replace the 5-chloro-2-methylphenyl group with a naphthyl group (): Increases antifungal activity (MIC: 2 µg/mL vs. 8 µg/mL for original compound) .
- Substitute thienyl with furan: Reduces CNS penetration due to lower logP .
- Experimental Design :
- Synthesize derivatives via parallel combinatorial chemistry.
- Screen against bacterial (e.g., S. aureus) and fungal (C. albicans) models using broth microdilution assays .
Q. How can contradictory data on this compound’s metabolic stability be resolved?
Methodological Answer:
- In Vitro Assays :
- Contradiction Resolution :
- Variability in assay conditions (e.g., microsome source, pH) accounts for discrepancies. Standardize protocols using CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
